molecular formula C8H7NS2 B14435152 5-Methyl-1,4,2-benzodithiazine CAS No. 82946-23-4

5-Methyl-1,4,2-benzodithiazine

Cat. No.: B14435152
CAS No.: 82946-23-4
M. Wt: 181.3 g/mol
InChI Key: XDHAEKYAXIUVQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1,4,2-benzodithiazine is a heterocyclic compound that features a benzene ring fused with a dithiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,4,2-benzodithiazine typically involves the reaction of thiophenols with N-chlorosulfonyltrichloroacetimidoyl chloride. This reaction proceeds through an initial nucleophilic substitution at the imine carbon atom with a thiol sulfur atom, followed by intramolecular sulfonylation of the benzene ring .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1,4,2-benzodithiazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Methyl-1,4,2-benzodithiazine has several scientific research applications:

    Chemistry: Used as a scaffold for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent and as a modulator of biological pathways.

Mechanism of Action

The mechanism of action of 5-Methyl-1,4,2-benzodithiazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as a potassium channel opener, which can lead to various physiological effects. The compound’s structure allows it to interact with and modulate the activity of specific proteins and enzymes, leading to its observed biological activities .

Comparison with Similar Compounds

Uniqueness: 5-Methyl-1,4,2-benzodithiazine is unique due to its specific arrangement of sulfur atoms and the presence of a methyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

82946-23-4

Molecular Formula

C8H7NS2

Molecular Weight

181.3 g/mol

IUPAC Name

5-methyl-1,4,2-benzodithiazine

InChI

InChI=1S/C8H7NS2/c1-6-3-2-4-7-8(6)10-5-9-11-7/h2-5H,1H3

InChI Key

XDHAEKYAXIUVQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SN=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.